molecular formula C16H18N2O2 B14453905 Ethanimidamide, N,N'-bis(4-methoxyphenyl)- CAS No. 71709-26-7

Ethanimidamide, N,N'-bis(4-methoxyphenyl)-

Katalognummer: B14453905
CAS-Nummer: 71709-26-7
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: ZIDSFLLJLVINNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanimidamide, N,N’-bis(4-methoxyphenyl)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxyphenyl groups attached to an ethanimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidamide, N,N’-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with an appropriate ethanimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of Ethanimidamide, N,N’-bis(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Ethanimidamide, N,N’-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: Ethanimidamide, N,N’-bis(4-methoxyphenyl)- is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activity or as a ligand in binding studies .

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, Ethanimidamide, N,N’-bis(4-methoxyphenyl)- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Wirkmechanismus

The mechanism by which Ethanimidamide, N,N’-bis(4-methoxyphenyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison: Ethanimidamide, N,N’-bis(4-methoxyphenyl)- is unique due to its ethanimidamide core, which imparts distinct reactivity and properties compared to similar compounds. The presence of the 4-methoxyphenyl groups enhances its stability and potential for various applications. In contrast, other similar compounds may have different core structures, leading to variations in their chemical behavior and applications .

Eigenschaften

CAS-Nummer

71709-26-7

Molekularformel

C16H18N2O2

Molekulargewicht

270.33 g/mol

IUPAC-Name

N,N'-bis(4-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C16H18N2O2/c1-12(17-13-4-8-15(19-2)9-5-13)18-14-6-10-16(20-3)11-7-14/h4-11H,1-3H3,(H,17,18)

InChI-Schlüssel

ZIDSFLLJLVINNS-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.